molecular formula C7H12Cl2N2 B1427361 (2-Methylpyridin-3-yl)methanamine dihydrochloride CAS No. 58539-66-5

(2-Methylpyridin-3-yl)methanamine dihydrochloride

Cat. No. B1427361
CAS RN: 58539-66-5
M. Wt: 195.09 g/mol
InChI Key: VFSXTTJUSFPTNR-UHFFFAOYSA-N
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Description

“(2-Methylpyridin-3-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C7H12Cl2N2 . Its molecular weight is 195.09 . The IUPAC name for this compound is (2-methyl-3-pyridinyl)methanamine dihydrochloride .


Molecular Structure Analysis

The molecular structure of “(2-Methylpyridin-3-yl)methanamine dihydrochloride” consists of a pyridine ring with a methyl group at the 2nd position and a methanamine group at the 3rd position . The compound also has two chloride ions, as indicated by the “dihydrochloride” in its name .


Physical And Chemical Properties Analysis

“(2-Methylpyridin-3-yl)methanamine dihydrochloride” is a pale-yellow to yellow-brown solid .

Scientific Research Applications

Catalysis and Polymerization

(2-Methylpyridin-3-yl)methanamine dihydrochloride and its derivatives are utilized in catalytic processes. For instance, zinc(II) complexes bearing related iminopyridines have been synthesized and characterized for their efficiency in initiating the ring-opening polymerization of rac-lactide, showing a preference for heterotactic polylactide (Kwon, Nayab, & Jeong, 2015).

Bioactive Molecule Synthesis

The compound and its variants have been used in synthesizing bioactive molecules. For example, derivatives of (2-Methylpyridin-3-yl)methanamine have been synthesized and evaluated for antibacterial and antifungal activity, showing promising results (Rao, Prasad, & Rao, 2013).

Medicinal Chemistry

In medicinal chemistry, similar compounds have been explored for potential anticonvulsant properties. A series of novel Schiff bases of 3-aminomethyl pyridine were synthesized and screened for anticonvulsant activity, with several compounds showing significant efficacy (Pandey & Srivastava, 2011).

Photocytotoxicity and Imaging

Iron(III) complexes of pyridoxal Schiff bases and modified dipicolylamines, which include derivatives of (2-Methylpyridin-3-yl)methanamine, have been studied for their uptake in cancer cells and photocytotoxicity. These complexes display significant potential in medical imaging and cancer therapy (Basu, Pant, Hussain, Kondaiah, & Chakravarty, 2015).

Organic Chemistry

The compound has also found use in organic chemistry. For instance, (2-Methylpyridin-3-yl)methanamine derivatives were involved in the asymmetric synthesis of 2-(1-aminoalkyl)piperidines, showcasing the compound's versatility in organic synthesis processes (Froelich, Désos, Bonin, Quirion, Husson, & Zhu, 1996).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The signal word for this compound is “Warning” and precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(2-methylpyridin-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.2ClH/c1-6-7(5-8)3-2-4-9-6;;/h2-4H,5,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSXTTJUSFPTNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylpyridin-3-yl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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